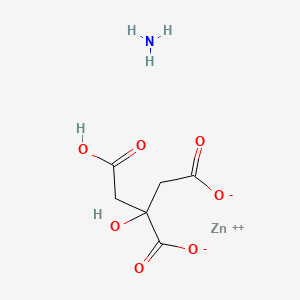![molecular formula C12H16O2 B14130082 2-[(Benzyloxy)methyl]butanal CAS No. 89279-56-1](/img/structure/B14130082.png)
2-[(Benzyloxy)methyl]butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzyloxy)methyl]butanal is an organic compound that belongs to the class of aldehydes It features a benzyl group attached to a butanal backbone through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]butanal typically involves the reaction of benzyl alcohol with butanal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method offers advantages such as improved reaction efficiency and ease of product separation.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)methyl]butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl oxygen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 2-[(Benzyloxy)methyl]butanoic acid.
Reduction: 2-[(Benzyloxy)methyl]butanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Benzyloxy)methyl]butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functionality.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methyl]butanal primarily involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic and can undergo nucleophilic attack, leading to the formation of various adducts. The benzyl group can also participate in resonance stabilization, influencing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanal: A simple aldehyde with a similar butanal backbone but lacking the benzyl group.
Benzylacetone: Contains a benzyl group attached to a ketone rather than an aldehyde.
Benzyl alcohol: Features a benzyl group attached to a hydroxyl group instead of an aldehyde.
Uniqueness
2-[(Benzyloxy)methyl]butanal is unique due to the presence of both a benzyl group and an aldehyde functionality
Properties
CAS No. |
89279-56-1 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)butanal |
InChI |
InChI=1S/C12H16O2/c1-2-11(8-13)9-14-10-12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3 |
InChI Key |
QZFQZBZUPLANKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14130016.png)

![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)




![6-O-[2-(7-bromo-9,9-difluorofluoren-2-yl)-2-oxoethyl] 5-O-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B14130071.png)


